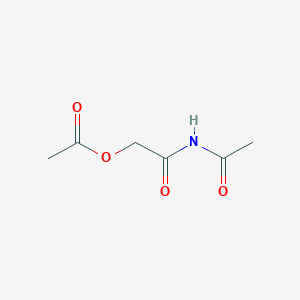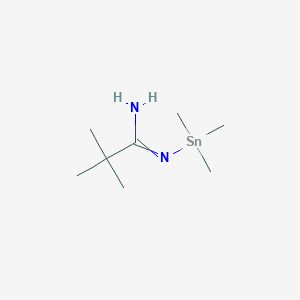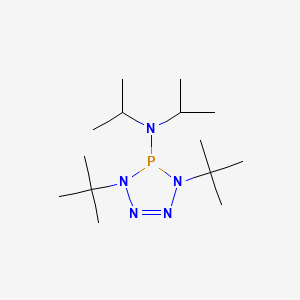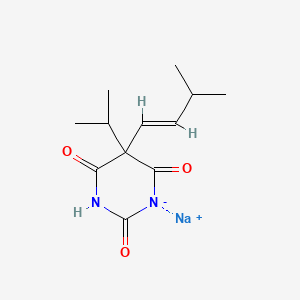
2-Acetamido-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-oxoethyl acetate is a chemical compound with a molecular formula of C6H9NO4 It is an ester derivative of acetic acid and is characterized by the presence of an acetamido group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-oxoethyl acetate typically involves the reaction of acetic anhydride with glycine ethyl ester hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a temperature range of 50-60°C and a reaction time of 2-3 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-oxoethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce acetic acid and glycine.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetamido group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo compounds or reduction to form amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Acetic acid and glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives.
Reduction: Amines.
Scientific Research Applications
2-Acetamido-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
2-Acetamido-2-deoxyglucose: A derivative of glucose with an acetamido group.
N-Acetylcysteine: An amino acid derivative with an acetamido group.
Acetylsalicylic acid:
Uniqueness: 2-Acetamido-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester linkage and acetamido group make it versatile for various chemical transformations and applications in different fields.
Properties
CAS No. |
64589-52-2 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2-acetamido-2-oxoethyl) acetate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7-6(10)3-11-5(2)9/h3H2,1-2H3,(H,7,8,10) |
InChI Key |
FPSFVQRNOGFROY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)





![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

